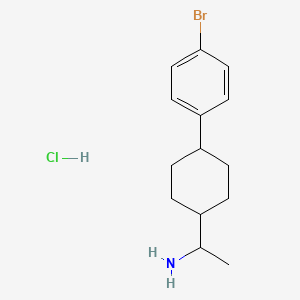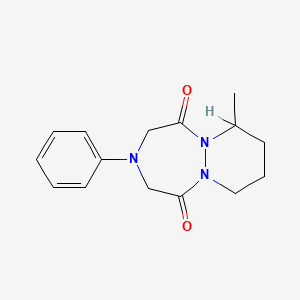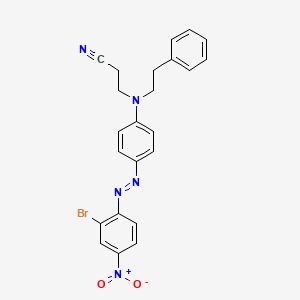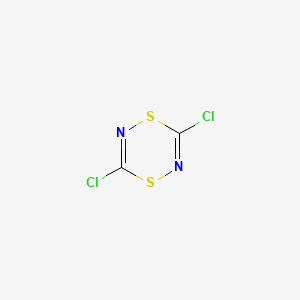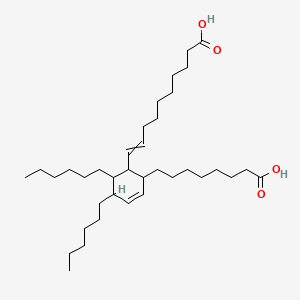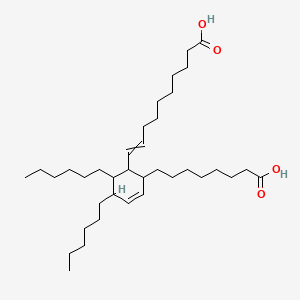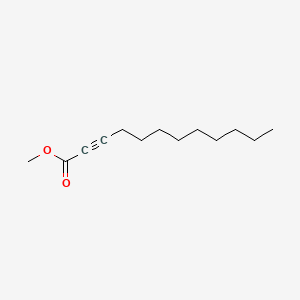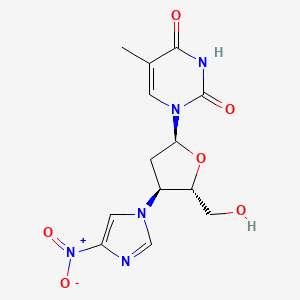
4,5-Dihydroprednisolone, (5beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydroprednisolone, (5beta)- is a synthetic steroid compound with the molecular formula C21H30O5. It is a derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroprednisolone, (5beta)- typically involves the reduction of Δ4-3-ketosteroids catalyzed by steroid 5β-reductase (AKR1D1) . The process includes several steps:
3,20-Keto Protective Reaction: Protecting the keto groups to prevent unwanted reactions.
11-Keto Reduction Reaction: Reducing the 11-keto group to a hydroxyl group.
21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group.
3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester to yield the final product.
Industrial Production Methods
The industrial production of 4,5-Dihydroprednisolone, (5beta)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of mixed solvents and inert gases to prevent byproduct formation during hydrolysis .
化学反応の分析
Types of Reactions
4,5-Dihydroprednisolone, (5beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,5-Dihydroprednisolone, (5beta)- can yield various keto derivatives, while reduction can produce different hydroxylated compounds .
科学的研究の応用
4,5-Dihydroprednisolone, (5beta)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and regulation of nuclear receptors.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the production of steroid-based pharmaceuticals.
作用機序
The mechanism of action of 4,5-Dihydroprednisolone, (5beta)- involves binding to the glucocorticoid receptor, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound also interacts with various molecular targets and pathways, including nuclear and membrane-bound receptors .
類似化合物との比較
Similar Compounds
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
5β-Dihydroglucocorticoids: Compounds produced by the reduction of cortisol and cortisone, which are inactive on the glucocorticoid receptor.
5β-Pregnanes: Neuroactive steroids that act on GABA A and NMDA receptors.
Uniqueness
4,5-Dihydroprednisolone, (5beta)- is unique due to its specific stereochemistry and the presence of hydroxyl groups at positions 11, 17, and 21. This structural configuration contributes to its distinct biological activity and therapeutic potential .
特性
CAS番号 |
566-34-7 |
|---|---|
分子式 |
C21H30O5 |
分子量 |
362.5 g/mol |
IUPAC名 |
(5R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,12,14-16,18,22,24,26H,3-4,6,8-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1 |
InChIキー |
NHVKTAGIUONXJA-AIPUTVCKSA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CC[C@H]4[C@@]3(C=CC(=O)C4)C)O |
正規SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4C3(C=CC(=O)C4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



